(DIISOPROPYLAMINO)TRIMETHYLSILANE
Overview
Description
(DIISOPROPYLAMINO)TRIMETHYLSILANE, with the chemical formula C9H23NSi, is an organosilicon compound. It is a colorless to yellowish liquid with a pungent odor. This compound is known for its high chemical stability and solubility, making it a valuable reagent in various chemical processes .
Preparation Methods
(DIISOPROPYLAMINO)TRIMETHYLSILANE can be synthesized through the reaction of trimethoxysilane and diisopropylamine. This reaction is typically carried out under neutral or weakly acidic conditions . The industrial production of this compound follows similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
(DIISOPROPYLAMINO)TRIMETHYLSILANE undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: This compound reacts slowly with moisture or water, leading to the formation of silanols and other by-products.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(DIISOPROPYLAMINO)TRIMETHYLSILANE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of biological processes.
Industry: This compound is employed in the production of silicone surfactants, which enhance the adhesion properties of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of diisopropylaminotrimethylsilane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions where the compound acts as a silylating agent. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(DIISOPROPYLAMINO)TRIMETHYLSILANE can be compared with other similar organosilicon compounds, such as:
Trimethylsilylchloride: Another silylating agent, but with different reactivity and applications.
Triethylsilylamine: Similar in structure but with ethyl groups instead of isopropyl groups, leading to different chemical properties.
Hexamethyldisilazane: Used in similar applications but with distinct reactivity due to its different structure.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various chemical processes.
Properties
IUPAC Name |
N-propan-2-yl-N-trimethylsilylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQRKBBRMOCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344033 | |
Record name | Diisopropylaminotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17425-88-6 | |
Record name | Diisopropylaminotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diisopropyltrimethylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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